molecular formula C15H12FNO3 B1662595 Exo1 CAS No. 461681-88-9

Exo1

Cat. No.: B1662595
CAS No.: 461681-88-9
M. Wt: 273.26 g/mol
InChI Key: KIAPWMKFHIKQOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .

Mechanism of Action

Exonuclease 1 exerts its effects through its enzymatic activities. It functions as a 5’ to 3’ exonuclease, removing nucleotides from the 5’ end of DNA strands. It also exhibits endonuclease activity, cleaving 5’-overhanging flap structures. These activities are crucial for DNA repair processes, including mismatch repair and double-strand break repair . Exonuclease 1 interacts with various proteins, such as Msh2, MLH1, and PCNA, to facilitate its role in DNA repair .

Biological Activity

Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.

Overview of this compound

This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:

  • DNA Mismatch Repair (MMR)
  • Double-Strand Break Repair (DSBR)
  • Telomere Maintenance
  • Somatic Hypermutation and Class Switch Recombination in B cells

Enzymatic Functions

This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:

Function Description
5' to 3' Exonuclease Degrades nucleotides from the 5' end of DNA strands.
5' Flap Endonuclease Cleaves flap structures during DNA replication and repair processes.
Holliday Junction Resolution Processes complex DNA structures formed during homologous recombination.

Regulatory Mechanisms

The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.

This compound in Cancer Biology

Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:

  • Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .
  • Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .

Genetic Studies

Genetic models have been employed to dissect the roles of this compound:

  • Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .

Implications for Therapeutics

Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.

Properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPWMKFHIKQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893483
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75541-83-2
Record name 75541-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-fluorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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